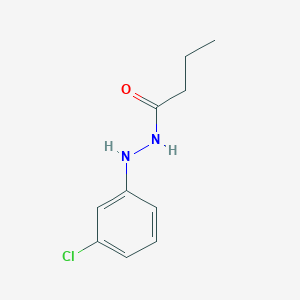

![molecular formula C22H17BrN4O2 B5509704 5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is related to a class of chemicals known for their complex synthesis and versatile applications in organic chemistry, including potential biological activities. These compounds often feature a pyrazole core, substituted with various groups that impart unique physical and chemical properties.

Synthesis Analysis

Synthesis of related compounds typically involves the condensation of hydrazides with various aldehydes or ketones in the presence of catalysts or under refluxing conditions. For example, Asegbeloyin et al. (2014) detailed the synthesis of a similar compound through the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as NMR spectroscopy and X-ray diffraction. For instance, Zhang, Yong, Li, Jin-zhou, and Heng-Qiang (2008) utilized X-ray single-crystal diffraction to reveal the structure of a novel 4-heterocyclic acylpyrazolone-based Schiff base compound (Zhang et al., 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with metal ions to form complexes. The synthesized compounds exhibit potential as ligands in the formation of metal complexes, demonstrating unique electronic and magnetic properties. For example, Heinisch, Holzer, and Pock (1990) discussed the directed lithiation of a bromo-substituted pyrazole, leading to vicinally disubstituted pyrazoles with unique reactivity (Heinisch et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the compound's molecular structure and substitution pattern.

Chemical Properties Analysis

Chemical properties, such as reactivity with nucleophiles, electrophiles, and ability to participate in hydrogen bonding, define the compound's potential applications in synthesis and as part of more complex molecules. Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemically induced transformation of related compounds, highlighting their versatility in synthesis and potential biomedical applications (Ryzhkova et al., 2020).

Applications De Recherche Scientifique

Synthesis and Crystal Structure

Researchers have explored the synthesis and structural analysis of heterocyclic compounds that share structural motifs with the specified compound. For example, the synthesis of pyrazolone-based Schiff base compounds, which are structurally similar, has been detailed, highlighting their crystal structures through X-ray diffraction. These studies provide foundational knowledge for understanding the molecular configuration and potential reactivity of such compounds (Zhang, Yong, Li, Jin-zhou, & Heng-Qiang, 2008).

Antibacterial Activity

Synthetic studies on derivatives of pyrazolones have also been conducted to assess their antibacterial properties. For instance, the synthesis of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes and their evaluation for antibacterial activity against various strains suggest that structural analogs of the specified compound may possess chemotherapeutic properties (Ahmed et al., 2006).

Biological Activity

The biological activity of compounds with a core pyrazolone structure has been a subject of interest. Studies include the synthesis of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, which were evaluated for in vitro cytotoxic and antimicrobial activities. These findings highlight the potential biomedical applications of such compounds, including anticancer and antimicrobial uses (Asegbeloyin et al., 2014).

Antifungal Activity

Research on N-phenylpyrazole derivatives has demonstrated their potential in developing new therapeutic antifungal agents. The antifungal efficacy of these compounds, particularly against pathogenic yeast and molds, underscores the significance of exploring the biological activities of compounds with similar structural features (Farag et al., 2008).

Antiviral Activity

The antiviral potential of compounds based on the bromophenyl azo furanone structure, which shares a resemblance to the compound of interest, has been investigated. Some derivatives exhibited promising activity against the avian influenza virus (H5N1), highlighting the potential for structurally similar compounds to serve as leads in the development of antiviral therapeutics (Flefel et al., 2012).

Propriétés

IUPAC Name |

5-bromo-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O2/c1-15-7-9-16(10-8-15)21-17(14-27(26-21)18-5-3-2-4-6-18)13-24-25-22(28)19-11-12-20(23)29-19/h2-14H,1H3,(H,25,28)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSQIAUJZAMIJA-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)

![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)

![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)

![N-{5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinyl}benzenesulfonamide dihydrochloride](/img/structure/B5509669.png)

![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)

![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)